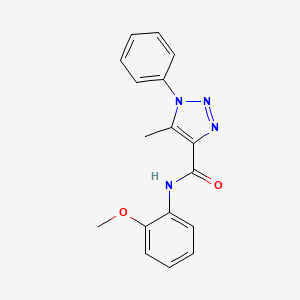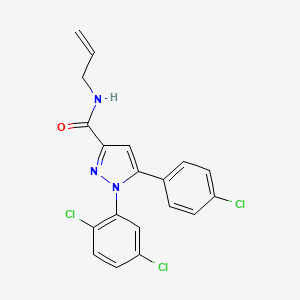
N-allyl-5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C19H14Cl3N3O and its molecular weight is 406.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Applications and Chemical Reactions
N-allyl compounds, including those with chlorophenyl groups, play a crucial role in synthetic organic chemistry. The isomerization of N-allyl systems to their corresponding N-(1-propenyl) compounds, catalyzed by transition metal complexes, is a pivotal reaction. This process is instrumental in the enantioselective synthesis of enamines, enamides, and azadienes. The review by Krompiec et al. (2008) highlights the wide applications of N-allyl compounds in creating heterocyclic systems containing nitrogen, oxygen, or sulfur atoms through isomerization reactions (Krompiec, S., Krompiec, M., Penczek, R., & Ignasiak, H., 2008).
Medicinal Chemistry and Biological Applications
The pyrazole moiety, a core structure in many biologically active compounds, exhibits a wide range of therapeutic potentials, including anticancer, anti-inflammatory, and antimicrobial activities. Pyrazoles are extensively used as synthons in organic synthesis and pharmacophore in medicinal chemistry. Dar and Shamsuzzaman (2015) provided a concise review of the synthesis of pyrazole heterocycles, emphasizing their significant biological activities and role in developing new therapeutic agents (Dar, A. M., & Shamsuzzaman, 2015).
Environmental Impact and Toxicology
The environmental implications of chlorophenyl-containing compounds, including their toxicity and persistence, have been extensively studied. Krijgsheld and Gen (1986) assessed the impact of chlorophenols, such as 2-chlorophenol and 4-chlorophenol, on the aquatic environment. Their findings suggest that while chlorophenols generally exert moderate toxic effects on mammalian and aquatic life, their toxicity to fish upon long-term exposure can be significant, highlighting the environmental risks associated with these compounds (Krijgsheld, K., & Gen, A. D., 1986).
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-1-(2,5-dichlorophenyl)-N-prop-2-enylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl3N3O/c1-2-9-23-19(26)16-11-17(12-3-5-13(20)6-4-12)25(24-16)18-10-14(21)7-8-15(18)22/h2-8,10-11H,1,9H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGWIZHQHGBCHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-({4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2601092.png)
![N-[(2,4-Dimethoxyphenyl)methyl]-2-(5-formyl-1H-pyrrol-2-yl)-N-methylacetamide](/img/structure/B2601094.png)
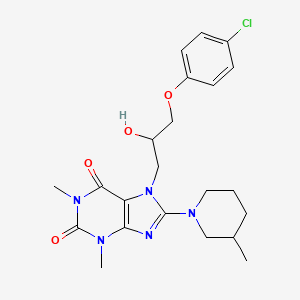
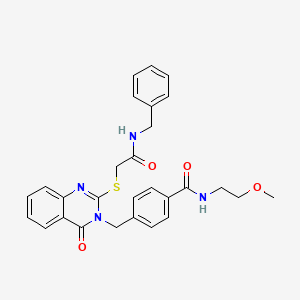
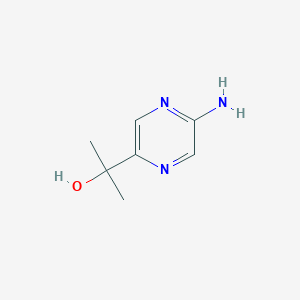
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2601103.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2601106.png)

![2-methyl-5-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B2601108.png)
![(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B2601109.png)
![tert-Butyl (4-hydroxybicyclo[2.2.2]octan-1-yl)carbamate](/img/structure/B2601110.png)
